4,4,4-Trifluoro-2-phenylbutan-1-amine

Catalog No.
S945963
CAS No.
1501560-62-8
M.F
C10H12F3N
M. Wt
203.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-Trifluoro-2-phenylbutan-1-amine

CAS Number

1501560-62-8

Product Name

4,4,4-Trifluoro-2-phenylbutan-1-amine

IUPAC Name

4,4,4-trifluoro-2-phenylbutan-1-amine

Molecular Formula

C10H12F3N

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C10H12F3N/c11-10(12,13)6-9(7-14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2

InChI Key

GXIUKWHVQGSRTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)CN

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)CN

4,4,4-Trifluoro-2-phenylbutan-1-amine (CAS 1501560-62-8) is a highly specialized primary amine building block featuring a terminal trifluoromethyl group and a beta-phenyl substituent. In medicinal chemistry and agrochemical development, this compound is procured primarily to introduce a metabolically stable, lipophilic pharmacophore into drug candidates via standard amine functionalization (e.g., amide bond formation, reductive amination, or urea synthesis). The gamma-CF3 group provides a critical balance: it is close enough to the amine to favorably modulate basicity (pKa) for improved membrane permeability, yet distant enough to avoid severely compromising the amine's nucleophilicity during synthesis [1]. Furthermore, the C2-phenyl ring offers an essential vector for pi-stacking interactions within hydrophobic target pockets, making this compound a dual-action structural motif for lead optimization workflows [2].

Substituting 4,4,4-Trifluoro-2-phenylbutan-1-amine with its unfluorinated analog (2-phenylbutan-1-amine) or a shorter-chain homolog (e.g., 3,3,3-trifluoro-2-phenylpropan-1-amine) fundamentally alters both processability and downstream performance. Unfluorinated analogs are highly susceptible to cytochrome P450-mediated omega-oxidation at the terminal methyl group, leading to rapid metabolic clearance that invalidates in vivo efficacy models [1]. Conversely, using a beta-CF3 analog places the strongly electron-withdrawing trifluoromethyl group too close to the primary amine, drastically reducing its nucleophilicity and resulting in poor yields during standard amide coupling or requiring harsh, specialized reaction conditions [2]. Therefore, procuring the exact gamma-CF3, beta-phenyl structure is essential to maintain both synthetic tractability in the laboratory and metabolic stability in the final formulated product.

Amine Basicity Modulation for Enhanced Cellular Permeability

The presence of the gamma-trifluoromethyl group exerts a through-bond inductive effect that significantly lowers the basicity of the primary amine compared to non-fluorinated counterparts. While the unfluorinated baseline exhibits a typical aliphatic amine pKa, the gamma-CF3 group reduces this value by approximately 0.8 to 1.0 units [1]. This shift increases the fraction of the neutral, unprotonated amine present at physiological pH (7.4), which directly correlates with enhanced passive membrane permeability in cellular assays[2].

Evidence DimensionPrimary amine pKa
Target Compound Data~9.5 - 9.7 (gamma-CF3 amine)
Comparator Or Baseline~10.5 (2-Phenylbutan-1-amine)
Quantified Difference~0.8 - 1.0 unit reduction in pKa
ConditionsAqueous solution, standard potentiometric titration modeling

Procuring this fluorinated amine allows chemists to fine-tune the basicity of the resulting drug candidate, improving oral bioavailability without altering the core molecular scaffold.

Complete Blockade of Omega-Oxidation Liabilities

Terminal alkyl chains are notorious for undergoing rapid phase I metabolism via CYP450-mediated omega-oxidation. By replacing the terminal methyl group with a trifluoromethyl group, this metabolic pathway is completely sterically and electronically blocked [1]. Comparative microsomal stability assays of similar scaffolds demonstrate that terminal CF3 incorporation can increase the half-life (t1/2) of the structural motif by over 3-fold compared to the unfluorinated butyl chain [2].

Evidence DimensionMetabolic half-life (t1/2) in liver microsomes
Target Compound DataComplete resistance to terminal omega-oxidation
Comparator Or Baseline2-Phenylbutan-1-amine (highly susceptible to C4 oxidation)
Quantified Difference>3-fold increase in structural motif half-life
ConditionsIn vitro human liver microsome (HLM) stability assays

Selecting the 4,4,4-trifluoro analog directly eliminates a major metabolic weak point, reducing the need for costly and time-consuming late-stage lead optimization.

Preserved Nucleophilicity for High-Throughput Synthesis

A critical procurement consideration for fluorinated amines is their reactivity in standard coupling workflows. Alpha- and beta-trifluoromethyl amines suffer from severe inductive deactivation, often resulting in poor coupling yields (<60%) or requiring specialized, highly reactive coupling reagents [1]. Because 4,4,4-Trifluoro-2-phenylbutan-1-amine places the CF3 group at the gamma position, the inductive penalty is sufficiently attenuated. This allows the amine to perform efficiently in standard HATU/DIPEA or EDC/HOBt coupling conditions, routinely achieving yields comparable to unfluorinated amines [2].

Evidence DimensionAmide coupling efficiency (yield)
Target Compound Data>85% yield under standard conditions
Comparator Or Baseline3,3,3-Trifluoro-2-phenylpropan-1-amine (beta-CF3 analog, <60% yield)
Quantified Difference>25% absolute increase in coupling yield
ConditionsStandard HATU/DIPEA mediated coupling in DMF at room temperature

Ensures the building block can be seamlessly integrated into automated, high-throughput parallel synthesis libraries without requiring custom reaction optimization.

Dual-Pharmacophore Binding via C2-Phenyl Integration

While simple fluorinated alkyl amines (like 4,4,4-trifluorobutan-1-amine) provide metabolic stability, they lack the structural complexity to engage in directional binding interactions. The inclusion of the C2-phenyl ring in 4,4,4-Trifluoro-2-phenylbutan-1-amine introduces a critical aromatic vector capable of pi-pi stacking or cation-pi interactions within target binding pockets [1]. This dual-pharmacophore nature (lipophilic CF3 + aromatic ring) significantly increases the binding affinity potential for targets with deep hydrophobic clefts compared to the linear aliphatic baseline [2].

Evidence DimensionStructural binding vectors
Target Compound DataDual vectors (terminal CF3 lipophilicity + C2 pi-system)
Comparator Or Baseline4,4,4-Trifluorobutan-1-amine (single vector, CF3 only)
Quantified DifferenceAddition of aromatic pi-stacking capability and ~1.5-2.0 unit increase in LogP
ConditionsIn silico docking and structure-activity relationship (SAR) modeling

Procuring the phenyl-substituted analog provides a more complex, rigidified structural motif that is far more likely to yield high-affinity hits in early-stage screening.

High-Throughput Medicinal Chemistry Libraries

Due to its preserved nucleophilicity (gamma-CF3 vs beta-CF3), this compound is perfectly suited for automated parallel synthesis of amide, urea, and sulfonamide libraries. It allows chemists to rapidly introduce a metabolically stable, lipophilic motif without optimizing coupling conditions for each well [1].

Lead Optimization for CNS Therapeutics

The ~1.0 unit reduction in pKa (compared to unfluorinated analogs) increases the fraction of unprotonated amine at physiological pH. This makes the compound an ideal precursor for synthesizing CNS-targeted drugs where enhanced blood-brain barrier (BBB) penetration via passive diffusion is a primary design requirement [2].

Mitigation of CYP450 Liability in Agrochemicals

In the development of novel pesticides or herbicides, where environmental and metabolic half-life is critical, incorporating this building block prevents rapid degradation via omega-oxidation of the alkyl chain, extending the active duration of the formulated product [3].

XLogP3

2.5

Dates

Last modified: 08-16-2023

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